2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide
Description
2-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is a synthetic acetohydrazide derivative featuring a 1,2,4-triazole ring substituted with a phenyl group at the N1 position and an oxyacetohydrazide moiety at the C3 position. The compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c11-13-9(16)6-17-10-12-7-15(14-10)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCMVUZFERDCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide typically involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-ol with acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used solvents include dimethylformamide (DMF) and ethanol, while catalysts such as copper sulfate and sodium ascorbate are employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Hydrazone Formation via Aldehyde/Ketone Condensation
This compound readily reacts with aldehydes or ketones to form hydrazone derivatives, a hallmark reaction of hydrazide functionalities.
Key Reaction Pathway
Reaction with carbonyl compounds (RCHO/RCOR') in methanol under reflux yields Schiff base derivatives:
Experimental Data
| Carbonyl Compound | Product Yield (%) | Reaction Time (h) | Characterization (NMR) | Source |
|---|---|---|---|---|
| Acetophenone | 89 | 2 | δ 2.25 ppm (CH), 7.55–7.64 ppm (Ar-H) | |
| Benzaldehyde | 78 | 3 | δ 8.05 ppm (CH=N), 7.78–6.63 ppm (Ar-H) |
Key Observations :
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Yields range from 29–98% depending on steric/electronic effects of substituents .
-
-NMR confirms hydrazone formation via imine proton resonance at δ 8.05–8.25 ppm .
Cyclization Reactions
The hydrazide group participates in cyclization to form heterocyclic systems under acidic or basic conditions.
Triazole Ring Formation
In the presence of POCl or PPA (polyphosphoric acid), intramolecular cyclization generates fused triazolo-oxazine derivatives:
Characteristics :
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Cyclization occurs at the hydrazide NH and adjacent carbonyl group.
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Products show enhanced thermal stability (m.p. >200°C).
Alkylation and Acylation
The hydrazide’s NH group undergoes alkylation/acylation to form N-substituted derivatives.
Reaction Conditions
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Alkylation : Reacts with alkyl halides (e.g., CHI) in DMF/KCO.
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Acylation : Treat with acyl chlorides (e.g., AcCl) in pyridine.
Example :
Key Data :
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Acylation yields: 70–85% .
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-NMR confirms acetyl group incorporation (δ 169–172 ppm).
Cross-Coupling Reactions
The phenyl-triazole moiety enables participation in Suzuki-Miyaura couplings for biaryl synthesis.
General Protocol
Reaction with arylboronic acids (ArB(OH)) under Pd catalysis:
Optimized Conditions :
Oxidation and Reduction
Scientific Research Applications
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on derivatives sharing the 1,2,4-triazole core and acetohydrazide functionality but differing in substituents, linkage types (e.g., thio vs. oxy), and biological profiles.
Thioacetohydrazide Analogs
Thioacetohydrazides, where the oxygen atom is replaced by sulfur, dominate the literature due to their enhanced bioactivity. Key examples include:
- N′-(2-Oxoindolin-3-ylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (Compound 4) : Structure: Contains a 5-(2-(phenylamino)ethyl) substituent on the triazole ring and a 2-oxoindolin-3-ylidene hydrazone. Activity: Exhibited potent cytotoxicity against melanoma (IGR39, IC₅₀ = 7.2 µM) and inhibited cancer cell migration in 3D spheroids. Selectivity: Higher selectivity for cancer cells over non-cancerous fibroblasts compared to other derivatives.
- N′-(4-(Dimethylamino)Benzylidene)-2-((4-Phenyl-5-(2-(Phenylamino)Ethyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (Compound 10) : Structure: Features a 4-(dimethylamino)benzylidene hydrazone. Activity: Inhibited migration in melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cells, with IC₅₀ values of 8.1–12.3 µM.
In contrast, the oxygen atom in 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide may reduce metabolic stability but improve solubility, which could influence pharmacokinetics .
Coumarin-Linked Acetohydrazides
- 2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy)Acetohydrazide :
- Structure : Combines a coumarin moiety with the acetohydrazide group.
- Activity : Primarily studied as a synthetic intermediate for antioxidant and antimicrobial agents.
Comparison :
The coumarin-linked derivative lacks the triazole ring but shares the acetohydrazide functionality. This structural difference shifts its biological focus toward antioxidant activity rather than cytotoxicity .
Pyridine-Substituted Triazole Acetohydrazides
- (E)-N′-(3,5-Dibromo-2-Hydroxybenzylidene)-2-((4-Phenyl-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetohydrazide (6k) :
- Structure : Incorporates a pyridine ring at the triazole C5 position.
- Activity : Demonstrated moderate cytotoxicity (IC₅₀ = 18.9 µM against HeLa cells) and strong hydrogen-bonding interactions in molecular docking studies.
The absence of such substituents in the target compound suggests a different mechanism of action .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
*Estimated using analogous structures .
Biological Activity
2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its triazole ring and an acetohydrazide moiety. The synthesis typically involves the formation of the triazole ring via a Huisgen 1,3-dipolar cycloaddition reaction followed by the introduction of the hydrazide group through condensation reactions.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 181421-62-5 |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
Antifungal Activity
Research has indicated that triazole derivatives exhibit significant antifungal properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various fungal strains. For instance, a study demonstrated that triazole derivatives displayed IC50 values in the low micromolar range against Candida albicans and Aspergillus niger .
Antibacterial Activity
The compound has also been evaluated for its antibacterial potential. Preliminary tests indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
Several studies have explored the anticancer effects of triazole-based compounds. Notably, analogs of this compound have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in assays against breast cancer cell lines . The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal and bacterial metabolism.
- Cell Membrane Disruption : It can alter membrane integrity in microbial cells, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases and other pro-apoptotic factors.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Case Study on Fungal Infections : A clinical trial involving patients with resistant fungal infections showed that a triazole derivative significantly improved outcomes when used alongside conventional antifungal therapy.
- Anticancer Trials : In a phase II trial assessing the effectiveness of a triazole-based compound in patients with metastatic breast cancer, results indicated a marked reduction in tumor size in over 50% of participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
